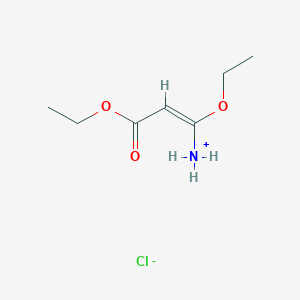

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGHNNMPKVPTKF-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)OCC)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34570-16-6 | |

| Record name | 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 3-amino-3-ethoxyacrylate hydrochloride

CAS Number: 34570-16-6

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, including its role as a c-Jun N-terminal kinase (JNK) inhibitor and as an intermediate in the synthesis of pyridine derivatives.

Physicochemical Properties

This compound is a white solid that is stable under recommended storage conditions.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 34570-16-6 | [2][3] |

| Molecular Formula | C₇H₁₄ClNO₃ | [2] |

| Molecular Weight | 195.64 g/mol | [2] |

| Melting Point | 103-105 °C (lit.) | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [4] |

| Appearance | White solid/powder | [1][4] |

| Storage Temperature | 2-8°C | |

| InChI Key | JYGHNNMPKVPTKF-IPZCTEOASA-N | [2] |

| SMILES | Cl.CCO\C(N)=C\C(=O)OCC |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described.[5] The synthesis involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid gas.

Experimental Protocol: Synthesis of Ethyl β-amino-β-ethoxyacrylate hydrochloride[6]

Materials:

-

Ethyl cyanoacetate (226 g)

-

Absolute ethanol (200 ml)

-

Hydrochloric acid gas

-

tert-Butyl methyl ether (1.5 l for precipitation, 0.5 l for washing)

Procedure:

-

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is saturated by introducing hydrochloric acid gas at 0°C.

-

The mixture is stirred at 0°C overnight.

-

1.5 l of tert-butyl methyl ether are added to the mixture, causing the product to precipitate.

-

The precipitated Ethyl β-amino-β-ethoxyacrylate hydrochloride is filtered off under suction.

-

The collected solid is washed portionwise with 0.5 l of tert-butyl methyl ether.

-

The final product is dried at 35°C in vacuo.

Expected Outcome: This procedure yields Ethyl β-amino-β-ethoxyacrylate hydrochloride with a melting point of 103°-104°C.[5]

Applications in Organic Synthesis: Intermediate for Pyridine Derivatives

Representative Experimental Workflow: Synthesis of Pyridine Derivatives

This workflow outlines a general approach for the synthesis of pyridine derivatives using an aminoacrylate as a key building block.

Caption: General workflow for pyridine synthesis.

Application in Drug Development: JNK Inhibition

This compound has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.[6] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.

The JNK Signaling Pathway and Inhibition

The JNK signaling pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (MKK4/7), and JNK itself. Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate gene expression. Small molecule inhibitors can block this pathway, often by competing with ATP for the kinase's binding site.

Caption: JNK signaling pathway and inhibition.

Experimental Protocol: In Vitro JNK Kinase Assay

The following is a general protocol for an in vitro kinase assay to screen for JNK inhibitors. This protocol can be adapted to test the inhibitory activity of this compound.

Materials:

-

Recombinant active JNK enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

Test compound (this compound)

-

Kinase assay buffer

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Detection reagents (e.g., phospho-specific antibodies, luminescence reagents)

Procedure (based on a luminescence assay format):

-

Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

In a multi-well plate, add the JNK enzyme and the test compound dilutions or vehicle.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the JNK substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity. In a luminescence-based assay, this typically involves adding a reagent that converts the remaining ATP to a light signal. The amount of light is inversely proportional to the kinase activity.

-

Calculate the percentage of JNK inhibition for each compound concentration and determine the IC₅₀ value.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.[1]

For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Angene - this compound | 34570-16-6 | MFCD00012221 | AG0039WZ [japan.angenechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy this compound | 34570-16-6 [smolecule.com]

"Ethyl 3-amino-3-ethoxyacrylate hydrochloride" molecular formula

An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and polymer chemistry.[1] Its utility as a building block for synthesizing a variety of organic molecules, coupled with its role as a c-Jun NH2-terminal kinase (JNK) inhibitor, makes it a compound of interest for drug discovery and material science.[2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

Chemical Properties and Data

This compound is a white solid compound.[1] Its chemical structure combines features of an enamine, an ester, and a hydrochloride salt, contributing to its unique reactivity.

Molecular Formula

The molecular formula for the compound is C₇H₁₃NO₃·HCl[1], often represented as C₇H₁₄ClNO₃.[2][3] The linear formula is CH₃CH₂OC(NH₂)=CHCO₂CH₂CH₃ · HCl.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [2][3] |

| CAS Number | 34570-16-6 | [2][3] |

| Molecular Weight | 195.64 g/mol | [2][3] |

| Appearance | White Solid | [1] |

| Melting Point | 103-105 °C | |

| Storage Temperature | 2-8 °C | |

| Assay | ≥ 95% |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale preparation involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.[4] Another notable method is the carbonylation of ethyl acetate.[2]

Protocol: Synthesis from Ethyl Cyanoacetate

This protocol is based on the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether, which is subsequently hydrolyzed to the desired product.

Materials:

-

Ethyl cyanoacetate (226 g)

-

Absolute ethanol (200 ml)

-

Hydrochloric acid gas

-

Tertiary-butyl methyl ether (2 L)

Procedure:

-

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C using an ice bath.

-

Hydrochloric acid gas is bubbled through the solution until it is saturated.

-

The mixture is stirred at 0°C overnight.

-

Following the overnight reaction, 1.5 L of tertiary-butyl methyl ether is added to the mixture to precipitate the product.

-

The resulting precipitate, Ethyl β-amino-β-ethoxyacrylate hydrochloride, is collected by suction filtration.

-

The collected solid is washed with 0.5 L of tertiary-butyl methyl ether.

-

The final product is dried in a vacuum oven at 35°C to yield a white solid with a melting point of 103-104°C.[4]

Biological Activity and Applications

Kinase Inhibition

Research has identified this compound as an inhibitor of c-Jun NH2-terminal kinase (JNK).[2] The JNK signaling pathway is implicated in various cellular processes, including inflammation and apoptosis.[2] This inhibitory activity suggests potential therapeutic applications in diseases characterized by excessive inflammation or cell proliferation.[2]

Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals and agrochemicals.[1]

-

Pharmaceuticals: It is a key building block for pyridine derivatives and has been used in the development of drugs targeting neurological disorders.[1][2]

-

Biochemical Research: Its reactivity is utilized in studying enzyme activity and protein interactions.[1]

-

Polymer Chemistry: The compound can be integrated into polymer structures to enhance material properties such as durability and flexibility.[1]

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the experimental workflow for the synthesis of this compound from ethyl cyanoacetate.

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No. 34570-16-6). The information is curated for professionals in research and development, offering precise data, experimental context, and logical workflows to support its application in chemical synthesis and drug discovery.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2][3][4] |

| Molecular Weight | 195.64 g/mol | [1][2][3][4][5][6] |

| Appearance | White solid | [1][2] |

| Melting Point | 103-105 °C | [5][6] |

| Solubility | Favorable solubility profile in polar solvents.[1][2] The hydrochloride salt form enhances its solubility and stability.[1] | - |

| Storage Temperature | 2-8°C | [5][6] |

| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [1][3][4] |

| InChI Key | JYGHNNMPKVPTKF-IPZCTEOASA-N | [1][3][4][5][6] |

| SMILES | CCOC(=CC(=O)OCC)N.Cl | [1] |

Experimental Protocols

The following sections detail the typical methodologies employed to determine the key physical properties of organic compounds like this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.

Materials:

-

Ethyl cyanoacetate

-

Absolute ethanol

-

Hydrochloric acid gas

-

tert-Butyl methyl ether

Procedure:

-

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C.

-

Hydrochloric acid gas is bubbled through the solution until saturation is achieved.

-

The mixture is stirred at 0°C overnight.

-

Following the reaction period, 1.5 L of tert-butyl methyl ether are added to the mixture to precipitate the product.

-

The resulting solid, this compound, is collected by filtration under suction.

-

The collected solid is washed with 0.5 L of tert-butyl methyl ether.

-

The final product is dried at 35°C in vacuo to yield the purified compound with a melting point of 103°-104°C.[7]

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2°C.

Solubility Assessment

Understanding the solubility of a compound is essential for its application in various chemical reactions and formulations. As an amine hydrochloride, this compound is expected to be soluble in polar solvents.

Materials:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

Procedure for Qualitative Solubility:

-

Approximately 10-20 mg of the compound is placed into a clean, dry test tube.

-

1 mL of the selected solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about one minute.

-

The mixture is visually inspected to determine if the solid has dissolved completely. Observations are recorded as "soluble," "partially soluble," or "insoluble."

Procedure for Quantitative Solubility (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask with a stopper.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented as a clear, logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from starting materials to the final product.

Caption: Synthesis workflow for this compound.

References

- 1. byjus.com [byjus.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Buy this compound | 34570-16-6 [smolecule.com]

- 4. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic salt with the molecular formula C₇H₁₄ClNO₃.[1][2] It is the hydrochloride salt of ethyl (E)-3-amino-3-ethoxyprop-2-enoate. The presence of amino, ethoxy, and acrylate functionalities within a single molecule makes it a valuable and reactive building block in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 195.64 g/mol | [1][2][3][4] |

| CAS Number | 34570-16-6 | [1][2][3][4][5] |

| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [1][2] |

| Canonical SMILES | CCOC(=CC(=O)OCC)N.Cl | [1] |

| Appearance | White solid | [1][5] |

| Melting Point | 103-105 °C | [3] |

| Purity | ≥95% - ≥98% | [3][4][5] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While detailed spectra are often proprietary, 1H NMR data is available from commercial suppliers and spectral databases.[2][6]

Experimental Protocols

Synthesis of this compound

A common and documented method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.[7]

Materials:

-

Ethyl cyanoacetate

-

Absolute ethanol

-

Hydrochloric acid gas

-

Tertiary-butyl methyl ether

Procedure: [7]

-

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C using an ice bath.

-

Hydrochloric acid gas is bubbled through the solution at 0°C until saturation is achieved.

-

The reaction mixture is stirred at 0°C overnight.

-

Following the reaction, 1.5 L of tertiary-butyl methyl ether is added to the mixture to precipitate the product.

-

The resulting precipitate, this compound, is collected by suction filtration.

-

The collected solid is washed with 0.5 L of tertiary-butyl methyl ether.

-

The final product is dried in a vacuum oven at 35°C.

Expected Outcome: This procedure yields this compound as a white solid with a melting point of 103-104°C.[7]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and materials.

-

Pharmaceutical Research: It is a crucial reagent for synthesizing pyridine carboxamides and other heterocyclic compounds that are investigated as potential therapeutic agents.[1] Its role as a c-Jun NH2-terminal kinase (JNK) inhibitor highlights its potential in developing treatments for inflammatory diseases and cancer.[1]

-

Chemical Synthesis: In organic chemistry, its structure allows for participation in nucleophilic substitution and addition reactions, making it a versatile building block for complex organic molecules.[1]

-

Polymer Chemistry: The compound is utilized as a cross-linker in the formation of amine-acrylate networks, which can enhance the mechanical properties of polymers.[1]

Biological Activity and Signaling Pathway

A significant biological activity of this compound is its ability to inhibit the c-Jun N-terminal kinase (JNK).[1] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis (programmed cell death), and cell proliferation.[1]

JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling pathway and the point of inhibition by this compound.

Caption: Simplified JNK signaling pathway and inhibition point.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a clear, sequential workflow.

Caption: Workflow for the synthesis of the target compound.

References

- 1. Buy this compound | 34570-16-6 [smolecule.com]

- 2. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. prepchem.com [prepchem.com]

Synthesis of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride: A Technical Guide

This technical guide provides an in-depth overview of a common and effective laboratory-scale synthesis pathway for Ethyl 3-amino-3-ethoxyacrylate hydrochloride. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. This guide details the necessary reagents, a step-by-step experimental protocol, and a summary of quantitative data.

Introduction

This compound is a valuable intermediate in organic and medicinal chemistry.[1] It serves as a crucial building block for the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and pyridine derivatives.[2] Its bifunctional nature, possessing both an amino group and an acrylate system, allows for diverse chemical transformations. This document outlines a reliable synthesis route starting from ethyl cyanoacetate.

Synthesis Pathway

The synthesis of this compound can be achieved through the Pinner reaction. This method involves the reaction of a nitrile, in this case, ethyl cyanoacetate, with an alcohol, ethanol, in the presence of an acid catalyst, hydrogen chloride. The reaction proceeds through the formation of an imidate ester hydrochloride, which is then ammonolyzed in situ to the desired product.

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of ethyl β-amino-β-ethoxyacrylate hydrochloride.[3]

3.1. Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 226 g | Starting material |

| Absolute Ethanol | C₂H₅OH | 46.07 | 200 ml | Reactant & Solvent |

| Hydrochloric acid gas | HCl | 36.46 | To saturation | Catalyst |

| tert-Butyl methyl ether | C₅H₁₂O | 88.15 | 2.0 L | Anti-solvent/Washing |

3.2. Procedure

-

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C using an ice bath.

-

Hydrochloric acid gas is bubbled through the solution at 0°C until the solution is saturated.

-

The reaction mixture is stirred at 0°C overnight.

-

Following the overnight stirring, 1.5 L of tert-butyl methyl ether are added to the reaction mixture to precipitate the product.

-

The precipitated solid, ethyl β-amino-β-ethoxyacrylate hydrochloride, is collected by suction filtration.

-

The collected solid is washed portionwise with a total of 0.5 L of tert-butyl methyl ether.

-

The final product is dried at 35°C in vacuo.

3.3. Expected Outcome

The procedure yields ethyl β-amino-β-ethoxyacrylate hydrochloride as a solid with a melting point of 103-104°C.[3]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and molecular biology, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the core functionalities of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile chemical entity that has garnered significant attention for its role as a kinase inhibitor and a valuable building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biological interactions, supported by available data, experimental context, and visual representations of its implicated signaling pathways.

Core Mechanism of Action: Inhibition of c-Jun N-terminal Kinase (JNK)

The primary mechanism of action attributed to this compound is its activity as an inhibitor of c-Jun N-terminal kinase (JNK).[1] The JNK signaling pathway is a critical component of cellular responses to stress, inflammation, and apoptosis (programmed cell death).[2] By targeting this pathway, this compound presents potential therapeutic applications in diseases characterized by excessive inflammation or aberrant cell proliferation.[1]

JNKs are a family of serine/threonine protein kinases that, upon activation by upstream kinases, translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun.[2][] This phosphorylation event triggers the transcription of genes involved in a cascade of cellular processes. JNK inhibitors, such as this compound, function by blocking the activity of these kinases, thereby disrupting this signaling cascade and mitigating the downstream cellular responses.[2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified, providing valuable data for structure-activity relationship (SAR) studies and drug design. The following table summarizes the available quantitative data on its kinase inhibition.

| Compound | Modification | Target | IC50 Value (µM) | Notes |

| This compound | - | Kinase | 15-25 | Hydrochloride salt form exhibits improved aqueous solubility.[1] |

| Ethyl 3-amino-3-ethoxyacrylate (free base) | - | Kinase | 18-28 | |

| Methoxy-substituted analog | Ethoxy -> Methoxy | Kinase | 35-50 | Replacement of the ethoxy group reduces inhibition activity.[1] |

| N-methylated analog | N-methylation | Kinase | 22-35 | N-methylation of the amino group alters enzyme selectivity.[1] |

The JNK Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical JNK signaling pathway and the putative point of intervention by this compound.

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Broader Role in Chemical Synthesis and Drug Discovery

Beyond its direct biological activity, this compound is a crucial intermediate in the synthesis of more complex, biologically active molecules.[4] Its unique structure, featuring an amino group and an ethoxy-acrylate moiety, allows it to serve as a versatile building block in organic synthesis.[1]

Notably, it is utilized in the preparation of pyridine carboxamides and other heterocyclic derivatives.[1] For instance, it has been employed in the synthesis of compounds designed to target microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. This highlights a secondary, yet significant, aspect of its mechanism of action within the broader context of drug development—facilitating the creation of novel therapeutic agents.

Experimental Protocols: A General Framework for Kinase Inhibition Assays

While specific, detailed experimental protocols for the determination of JNK inhibition by this compound are not publicly available in the searched literature, a general methodology for a kinase assay to determine IC50 values can be outlined as follows. This protocol is a standard approach used in the field.

Objective: To determine the concentration of this compound that inhibits 50% of the JNK enzyme activity (IC50).

Materials:

-

Recombinant human JNK enzyme (specific isoform to be tested)

-

JNK substrate (e.g., a peptide containing the c-Jun phosphorylation site)

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)

-

Microplate reader

Workflow:

References

In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No: 34570-16-6). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Chemical Information

| Property | Value |

| IUPAC Name | ethyl (2E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride[1] |

| Molecular Formula | C₇H₁₄ClNO₃[1] |

| Molecular Weight | 195.64 g/mol [1] |

| Structure | CH₃CH₂OC(NH₂) =CHCO₂CH₂CH₃ · HCl |

| Physical Appearance | White solid |

| Melting Point | 103-105 °C |

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: While the availability of a ¹H NMR spectrum in CDCl₃ is confirmed, the specific chemical shifts, multiplicities, and coupling constants are not publicly available in the immediate search results. Access to specialized spectral databases may be required to obtain this quantitative data.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Note: An ATR-IR spectrum is available through commercial sources, but the specific peak positions and their corresponding vibrational modes are not detailed in the public domain.[1]

Mass Spectrometry (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M-H]⁻ | 158.08226 |

| [M+NH₄]⁺ | 177.12336 |

| [M+K]⁺ | 198.05270 |

| [M+H-H₂O]⁺ | 142.08680 |

Source: Predicted data from PubChemLite.[3]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation (for Hydrochloride Salts)

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. Given its salt nature, slight warming may be necessary to achieve full dissolution.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

3.1.2. ¹H NMR Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (dependent on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3.1.3. ¹³C NMR Data Acquisition

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

3.2.1. Sample Preparation

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

3.2.2. Data Acquisition

-

Instrument: FT-IR Spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry

3.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

-

If using an electrospray ionization (ESI) source, the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

3.3.2. Data Acquisition

-

Instrument: Mass Spectrometer with an ESI or similar soft ionization source

-

Ionization Mode: Positive and/or Negative

-

Mass Range: m/z 50-500

-

Introduction Method: Direct infusion or via Liquid Chromatography (LC)

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Technical Guide: Properties of Ethyl 3-amino-3-ethoxyacrylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and synthetic applications of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | PubChem[1] |

| Molecular Weight | 195.64 g/mol | PubChem[1] |

| Appearance | White solid | Chem-Impex[2] |

| Melting Point | 103-105 °C | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Solubility Profile

Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly available literature. However, the presence of the hydrochloride salt significantly influences its solubility characteristics. The protonation of the amino group to form an ammonium chloride salt enhances its solubility in polar solvents.[3] This improved aqueous solubility and bioavailability contribute to more consistent results in biological assays compared to its free base form.[3]

General solubility observations are summarized below:

| Solvent Type | Solubility | Rationale |

| Polar Solvents (e.g., Water, Ethanol) | Enhanced Solubility | The hydrochloride salt formation increases polarity and facilitates interaction with polar solvent molecules.[3] |

| Non-polar Solvents | Likely Low Solubility | As a salt, the compound is expected to have limited solubility in non-polar organic solvents. |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

While a specific, validated protocol for determining the solubility of this compound was not found, the following is a detailed, adaptable experimental methodology based on the widely used shake-flask method. This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature and pH.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the undissolved solid.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

-

Synthetic Applications and Signaling Pathways

This compound is a key building block in the synthesis of various heterocyclic compounds, particularly quinolones and substituted pyridines, which are scaffolds for many pharmaceutical agents.

Gould-Jacobs Reaction for Quinolone Synthesis

A primary application of this compound and its precursors (like diethyl ethoxymethylenemalonate) is in the Gould-Jacobs reaction to form the quinolone ring system.[4][5][6] This reaction is fundamental in the synthesis of many antibacterial drugs. The general pathway involves the condensation of an aniline with the acrylate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Caption: The Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolines.

Hantzsch Pyridine Synthesis

While not as direct an application as the Gould-Jacobs reaction, the structural motif of this compound is related to the components used in the Hantzsch pyridine synthesis.[7][8][9] This multi-component reaction typically involves a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia, for which our title compound can be considered a protected form). This pathway is crucial for creating dihydropyridines, which are prevalent in cardiovascular drugs.

Caption: Generalized Hantzsch synthesis for the formation of substituted pyridines.

References

- 1. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 34570-16-6 [smolecule.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. chemtube3d.com [chemtube3d.com]

A Technical Guide to the Stability and Storage of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No: 34570-16-6), a versatile building block in organic and medicinal chemistry.

Core Stability Profile

This compound is generally considered stable under recommended storage conditions.[1] The hydrochloride salt form of the molecule is specifically utilized to enhance its overall stability and solubility, which is a common strategy in pharmaceutical development.[2] While detailed kinetic data on its degradation is not extensively published, its physical and chemical properties provide insight into its handling requirements. The compound has a melting point of 103-105 °C.[1]

Recommended Storage and Handling

To maintain its integrity, this compound requires specific storage conditions. Adherence to these guidelines will minimize degradation and ensure its suitability for research and development applications.

| Parameter | Recommendation | Source |

| Temperature | 2-8 °C | [1][3] |

| Atmosphere | Store in a dry and well-ventilated place. | [1] |

| Container | Keep container tightly closed. | [1] |

| Incompatibilities | Avoid strong oxidizing agents. | [1] |

It is also advised to handle the compound in accordance with good industrial hygiene and safety practices, which includes using personal protective equipment such as safety glasses and gloves.[1]

Logical Workflow for Storage and Handling

The following diagram outlines the decision-making process for the proper storage and handling of this compound upon receipt and during its use in the laboratory.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in readily available literature, potential degradation can be inferred from its structure. As an ester, it may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would cleave the ethyl ester group to the corresponding carboxylic acid. The enamine functionality could also be a site for reactivity. However, the stability under recommended neutral and dry conditions suggests these pathways are not significant when stored correctly.[1]

Experimental Protocols for Stability Assessment

To date, standardized, publicly available experimental protocols for the stability testing of this compound are not widely documented. However, a standard approach for assessing the stability of this compound would involve the following:

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment:

-

Column: A reverse-phase C18 column would be a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

Purpose: To separate the parent compound from any potential degradation products and to quantify its purity over time.

2. Stress Testing Protocol:

-

Objective: To identify potential degradation products and pathways under accelerated conditions.

-

Conditions:

-

Acidic/Basic Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) at a controlled temperature.

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide solution).

-

Thermal Degradation: Store the compound at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the compound to a controlled light source (e.g., Xenon lamp) according to ICH guidelines.

-

-

Analysis: Samples from each stress condition would be analyzed by the developed HPLC method to determine the percentage of degradation and the profile of degradation products. Mass spectrometry (LC-MS) could be coupled to identify the structure of any new peaks that appear.

3. Long-Term Stability Study Protocol:

-

Objective: To determine the shelf-life of the compound under recommended storage conditions.

-

Methodology:

-

Store multiple batches of this compound at the recommended 2-8 °C.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove samples for analysis.

-

Analyze the samples for purity and the presence of degradation products using the validated HPLC method.

-

Monitor physical properties such as appearance, color, and melting point.

-

The workflow for a typical stability study is outlined in the diagram below.

References

An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate Hydrochloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development and polymer chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, in-depth experimental protocols for its preparation, and an exploration of its role as a c-Jun N-terminal kinase (JNK) inhibitor. The guide is designed to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and History

The development of this compound is rooted in the broader exploration of amine-functionalized acrylates, which gained prominence in the mid-20th century as key building blocks for polymers and pharmaceuticals. Initial academic research into the synthesis of this specific compound dates back to the 1980s, primarily focusing on the condensation reaction of ethyl cyanoacetate with ethanol under anhydrous conditions.[1]

By the 2010s, the significance of this compound expanded into the realm of medicinal chemistry with the discovery of its role as a kinase inhibitor, particularly in blocking the c-Jun N-terminal kinase (JNK) pathways, which are implicated in inflammatory diseases.[1] More recent advancements have highlighted its utility as a cross-linker in the synthesis of amine-acrylate networks for liquid crystal elastomers and as a crucial intermediate in the preparation of pyridine carboxamides for oncology research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 34570-16-6 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | [1][3] |

| Molecular Weight | 195.64 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Melting Point | 103-105 °C | |

| Solubility | Favorable solubility profile in various solvents | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Temperature | 0-8°C | [2] |

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are well-established. Below are detailed experimental protocols for both methods.

Synthesis from Ethyl Cyanoacetate and Ethanol

This method represents a classical and widely cited route for the preparation of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol.

-

Acidification: Cool the solution to 0°C using an ice bath. Saturate the solution by bubbling hydrochloric acid gas through it at a steady rate while maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C overnight to ensure the completion of the reaction.

-

Precipitation: Add 1.5 L of tert-butyl methyl ether to the reaction mixture to precipitate the product.

-

Isolation: Filter the precipitated solid under suction.

-

Washing: Wash the collected solid portionwise with a total of 0.5 L of tert-butyl methyl ether.

-

Drying: Dry the final product at 35°C in vacuo.

-

Product: The process yields Ethyl β-amino-β-ethoxyacrylate hydrochloride with a melting point of 103°-104°C.[4]

Caption: Experimental workflow for the synthesis of this compound from ethyl cyanoacetate.

Carbonylation of Ethyl Acetate Route

An alternative and efficient route involves the carbonylation of ethyl acetate. This method proceeds in two main steps.

Experimental Protocol:

-

Formylation of Ethyl Acetate:

-

In a pressure reactor, combine ethyl acetate and sodium ethoxide in toluene.

-

Pressurize the reactor with carbon monoxide (CO) to 10–50 atm.

-

Heat the reaction mixture to 80°C. Optimal conditions of 25 atm of CO at 80°C can achieve a 92% conversion to the formyl ethyl acetate sodium salt.[1]

-

-

Formation of this compound:

-

The intermediate, formyl ethyl acetate sodium salt, is then reacted with an amine source (such as ammonia or an amine derivative) in the presence of an acid to form the amino-acrylate.

-

Subsequent treatment with hydrochloric acid yields the final hydrochloride salt, enhancing its stability and solubility.[1]

-

Caption: Experimental workflow for the carbonylation synthesis of this compound.

Biological Activity: Inhibition of the JNK Signaling Pathway

This compound has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[5][6] JNKs play a crucial role in regulating cellular processes such as apoptosis, inflammation, and T-cell differentiation.[5][6]

The activation of the JNK pathway involves a three-tiered kinase cascade, starting with a MAP kinase kinase kinase (MAP3K) that phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates JNK.[5] Activated JNK then translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of target gene expression.[7] By inhibiting this pathway, this compound may offer therapeutic potential in diseases characterized by excessive inflammation or apoptosis.[1]

References

- 1. Buy this compound | 34570-16-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyyridine Derivatives Using Ethyl 3-amino-3-ethoxyacrylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable building block in synthetic organic chemistry, particularly for the synthesis of a wide array of pyridine derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for facile construction of the pyridine ring through cyclocondensation reactions with various precursors. Pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds and approved pharmaceuticals. This document provides detailed protocols and application notes for the synthesis of substituted pyridin-2-ones and other pyridine derivatives utilizing this compound as a key starting material.

General Synthesis Strategy

The primary synthetic route involves the cyclocondensation of ethyl 3-amino-3-ethoxyacrylate (liberated in situ from its hydrochloride salt) with compounds containing an active methylene group. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent elimination to afford the final pyridine derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-ethoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile

This protocol details the synthesis of a highly functionalized pyridin-2-one derivative through the reaction of this compound with malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Diethyl ether

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, this compound (1 equivalent) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 30 minutes to liberate the free enamine.

-

Malononitrile (1 equivalent) is then added to the reaction mixture.

-

The resulting solution is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.

-

The reaction mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water and then with a small amount of cold diethyl ether.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Outcome:

The reaction is expected to yield 2-amino-6-ethoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile as a solid product.

Protocol 2: Synthesis of Ethyl 2-ethoxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

This protocol outlines the synthesis of a pyridin-2-one derivative using ethyl acetoacetate as the active methylene compound.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.

-

Add this compound (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add ethyl acetoacetate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or 1M HCl).

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative yields for the synthesis of pyridin-2-one derivatives from the reaction of enamines with active methylene compounds, based on analogous reactions reported in the literature.

| Starting Enamine (Analogue) | Active Methylene Compound | Product | Yield (%) | Reference |

| 3-Dimethylamino-2-formyl acrylonitrile | Malononitrile | 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | Good to Moderate | [1] |

| 3-Dimethylamino-2-formyl acrylonitrile | Ethyl cyanoacetate | Ethyl 2-amino-6-(dimethylamino)-5-cyanonicotinate | Good to Moderate | [1] |

| Ethyl phenylacetate derivative (as β-enamino ester) | Acetylacetone | Substituted Pyridinone | Not specified | [2] |

Visualization of Synthetic Workflow and Mechanism

Caption: General workflow for the synthesis of pyridine derivatives.

Caption: Proposed mechanism for the formation of pyridin-2-ones.

Applications in Drug Discovery and Medicinal Chemistry

The synthesized pyridine derivatives, particularly substituted 2-pyridones, are valuable scaffolds in drug discovery. They are known to exhibit a wide range of biological activities, including but not limited to:

-

Antiviral agents: The pyridine nucleus is a common feature in many antiviral drugs.

-

Anticancer agents: Certain substituted pyridines have shown potent anticancer activity through various mechanisms.

-

Kinase inhibitors: The structural features of these synthesized molecules make them potential candidates for kinase inhibition, a key target in many diseases.

-

Central Nervous System (CNS) active agents: Pyridine derivatives have been explored for their activity on various CNS targets.

The functional groups present in the synthesized pyridines, such as the amino, cyano, and ester groups, provide convenient handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound serves as an efficient and versatile precursor for the synthesis of a variety of substituted pyridine derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyridine-based compounds for applications in medicinal chemistry and materials science. The straightforward nature of the cyclocondensation reactions makes this an attractive approach for the generation of diverse molecular scaffolds.

References

Application of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Introduction

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile bifunctional reagent employed in the synthesis of various heterocyclic compounds. In the realm of medicinal chemistry, it serves as a valuable building block for the construction of pyrimidine scaffolds. The pyrimidine ring is a core structural motif present in a multitude of biologically active molecules, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery. This document outlines the application of this compound in the synthesis of a key intermediate, 2-amino-4-chloro-6-methylpyrimidine, which is a precursor to a wide range of kinase inhibitors, including those targeting Abl, MSK1, and various other kinases.

General Reaction Scheme

The synthesis of the pyrimidine core from this compound typically involves a cyclocondensation reaction with a guanidine salt. The resulting 2-aminopyrimidine derivative can then be further functionalized to generate a diverse library of potential kinase inhibitors. A common synthetic strategy involves the initial formation of a 2-amino-4-hydroxypyrimidine, followed by chlorination to yield a more reactive intermediate for subsequent cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine, a key precursor, via the cyclocondensation of ethyl acetoacetate (a compound structurally and reactively analogous to this compound in this context) and guanidine hydrochloride.

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to liberate the free guanidine base.

-

Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-hydroxy-6-methylpyrimidine.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol details the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to produce the more versatile intermediate, 2-amino-4-chloro-6-methylpyrimidine.[1]

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

25% Aqueous ammonia

-

50% Ethanol

-

Standard laboratory glassware and apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 6 g of 2-amino-4-hydroxy-6-methylpyrimidine to 35 mL of freshly distilled phosphorus oxychloride.[1]

-

Reflux the mixture until it becomes homogeneous.[1]

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[1]

-

Cool the residue and carefully pour it over crushed ice.[1]

-

Neutralize the mixture to a pH of 8 with 25% aqueous ammonia.[1]

-

Filter the resulting precipitate and wash it thoroughly with water.[1]

-

Recrystallize the crude product from 50% ethanol and dry to a constant weight to obtain 2-amino-4-chloro-6-methylpyrimidine.[1]

Data Presentation

Table 1: Synthesis Yields and Physicochemical Properties

| Compound | Starting Materials | Reaction Type | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Ethyl acetoacetate, Guanidine hydrochloride | Cyclocondensation | ~70-85 | >300 | General |

| 2-Amino-4-chloro-6-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine, POCl₃ | Chlorination | 54 | 188 | [1] |

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| Abl | 2-(Phenylamino)pyrimidine | Varies | General |

| MSK1 | 2,5-Dichloropyrimidine derivative | 200 | [2] |

| ABL1 | 2-Amino-4,6-diarylpyrimidine | 3,350 | [3] |

| MARK4 | 4,6-Disubstituted pyrimidine | 7,520 | [4] |

Mandatory Visualization

Caption: Synthetic workflow for kinase inhibitors.

Caption: Inhibition of a generic kinase signaling pathway.

References

- 1. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

Application Notes and Protocols for Ethyl 3-amino-3-ethoxyacrylate hydrochloride in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe a potential, scientifically plausible application of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in proteomics. As of the current scientific literature, detailed and specific applications of this reagent in proteomics are not extensively documented. The information provided is based on the known reactivity of its functional groups and is intended to serve as a conceptual guide for research and development. The experimental protocols are adapted from established methods for similar amine-reactive labeling reagents and would require optimization for specific applications.

Application Note: A Novel Amine-Reactive Labeling Reagent for Relative Quantification in Proteomics

This compound is a chemical compound with the molecular formula C₇H₁₄ClNO₃.[1][2] While its primary applications have been in pharmaceutical and chemical synthesis, its structure suggests a potential utility in proteomics as an amine-reactive labeling reagent.[1][3] The presence of a primary amine and an ethoxyacrylate moiety suggests reactivity towards primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, through a Michael addition or related reaction. This reactivity can be exploited for covalently tagging proteins and peptides.

One hypothetical application is in relative quantification of proteins using a stable isotope labeling strategy. By synthesizing a "heavy" isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N), it can be used in conjunction with the "light" (natural isotope abundance) version to differentially label two proteome samples. The mass difference introduced by the isotopic labels allows for the accurate relative quantification of peptides and, by extension, proteins when analyzed by mass spectrometry. This approach is analogous to other well-established amine-reactive labeling strategies in quantitative proteomics.

Key Potential Advantages:

-

Novel Reactivity: The enamine-like structure may offer different reactivity and specificity compared to commonly used N-hydroxysuccinimide (NHS) esters.

-

Cost-Effectiveness: Depending on the synthesis route, it could be a cost-effective alternative to other commercial labeling reagents.

-

Customizable Isotopic Labeling: The synthesis can be adapted to incorporate various stable isotopes for multiplexed quantification experiments.

Hypothetical Quantitative Data

The following table represents hypothetical data from a proof-of-concept experiment comparing a control and a treated cell line using the proposed "light" and "heavy" this compound labeling strategy.

| Protein ID | Gene Name | Description | Log₂(Treated/Control) Ratio | p-value |

| P02768 | ALB | Serum albumin | -0.15 | 0.68 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |

| P12345 | KIN1 | Hypothetical Kinase 1 | 2.58 | 0.001 |

| Q67890 | PHOS2 | Hypothetical Phosphatase 2 | -1.98 | 0.005 |

| P54321 | TFAM | Transcription factor A, mitochondrial | 1.75 | 0.012 |

Experimental Protocols

Protocol 1: Protein Labeling with this compound for Relative Quantification

This protocol outlines the hypothetical steps for labeling two protein samples ("light" and "heavy") for a comparative proteomics experiment.

Materials:

-

This compound ("Light" reagent)

-

Isotopically labeled this compound (e.g., ¹³C₅, ¹⁵N₁ - "Heavy" reagent)

-

Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Alkylating agent (e.g., Iodoacetamide - IAA)

-

Sequencing-grade trypsin

-

Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

C18 solid-phase extraction (SPE) cartridges for peptide desalting

-

Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)

Procedure:

-

Protein Extraction and Quantification:

-

Extract proteins from control and treated samples using a standard lysis buffer.

-

Quantify the protein concentration of each sample using a Bradford or BCA assay.

-

-

Reduction and Alkylation:

-

Take equal amounts of protein from each sample (e.g., 100 µg).

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the samples with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

-

-

Peptide Labeling:

-

Dissolve the "light" and "heavy" this compound reagents in an appropriate solvent (e.g., anhydrous DMSO) to a stock concentration of 100 mM immediately before use.

-

To the control peptide digest, add the "light" reagent to a final concentration of 10 mM.

-

To the treated peptide digest, add the "heavy" reagent to a final concentration of 10 mM.

-

Incubate both reactions for 1 hour at room temperature with gentle mixing.

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.

-

Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

-

-

Sample Cleanup:

-

Acidify the pooled sample with formic acid to a final pH of < 3.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample on a high-resolution mass spectrometer.

-

Use appropriate proteomics software to identify and quantify the "light" and "heavy" peptide pairs.

-

Visualizations

Caption: Hypothetical workflow for relative protein quantification using this compound.

Caption: Proposed reaction of Ethyl 3-amino-3-ethoxyacrylate with a primary amine on a protein.

References

Application Notes and Protocols for the Friedländer Synthesis using Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedländer synthesis of quinolines utilizing Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This versatile reagent serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction